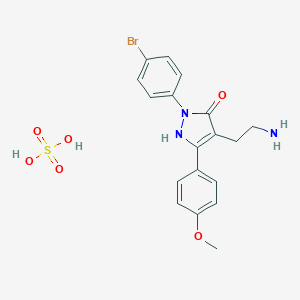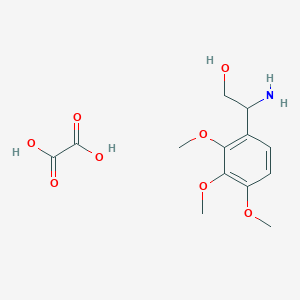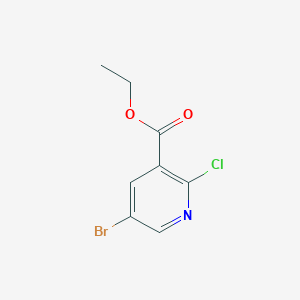
2-氨基-5-苯基烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-phenylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features an amino group at the second position and a phenyl group at the fifth position on the nicotinic acid ring.
科学研究应用
2-Amino-5-phenylnicotinic acid has several scientific research applications:
作用机制
Target of Action
It is structurally similar to nicotinic acid (also known as niacin), which is known to target a variety of enzymes and receptors in the body .
Mode of Action
Nicotinic acid is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Biochemical Pathways
Nicotinic acid, a structurally similar compound, is involved in various biochemical pathways, including lipid metabolism . It’s plausible that 2-Amino-5-phenylnicotinic acid may also influence similar pathways.
Pharmacokinetics
Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .
Result of Action
Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-phenylnicotinic acid typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates. The reaction conditions often require the presence of electron-withdrawing groups like chlorine, bromine, or nitro groups on the aryl moiety .
Industrial Production Methods: Industrial production methods for 2-amino-5-phenylnicotinic acid are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions: 2-Amino-5-phenylnicotinic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products of these reactions include various substituted nicotinic acids and their derivatives, which can have different biological and chemical properties .
相似化合物的比较
2-Amino-5-arylazonicotinate: This compound has similar structural features but includes an arylazo group, which can alter its chemical and biological properties.
Pyridazinone Derivatives: These compounds share the nicotinic acid backbone but have different substituents, leading to varied biological activities.
Indole Derivatives: Indole-based compounds have a different core structure but can exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Uniqueness: 2-Amino-5-phenylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl group on the nicotinic acid ring makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-amino-5-phenylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIQVVNTIQFCGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624804 |
Source


|
| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-56-8 |
Source


|
| Record name | 2-Amino-5-phenyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














